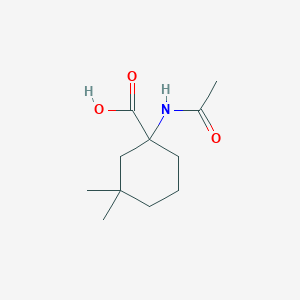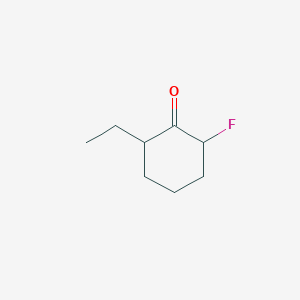
2-Ethyl-6-fluorocyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-fluorocyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethyl group and a fluorine atom attached to the cyclohexane ring, along with a ketone functional group at the first position. The molecular formula of this compound is C8H13FO.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-fluorocyclohexan-1-one can be achieved through various synthetic routes. One common method involves the fluorination of 2-ethylcyclohexanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-ethylcyclohexanone in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Ethyl-6-fluorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
2-Ethyl-6-fluorocyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-Ethyl-6-fluorocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the ketone group allows the compound to participate in various biochemical reactions. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the ketone group can form hydrogen bonds with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-Ethylcyclohexanone: Lacks the fluorine atom, making it less lipophilic and potentially less metabolically stable.
6-Fluorocyclohexanone: Lacks the ethyl group, which may affect its reactivity and interactions with other molecules.
2-Methyl-6-fluorocyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
2-Ethyl-6-fluorocyclohexan-1-one is unique due to the combination of the ethyl group, fluorine atom, and ketone functional group. This combination imparts specific chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H13FO |
|---|---|
分子量 |
144.19 g/mol |
IUPAC名 |
2-ethyl-6-fluorocyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-2-6-4-3-5-7(9)8(6)10/h6-7H,2-5H2,1H3 |
InChIキー |
ZSDFYZLNCSPVJI-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC(C1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


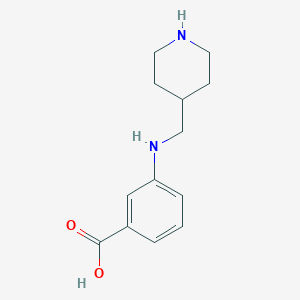
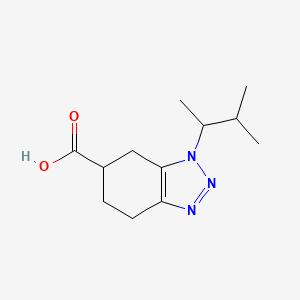

![[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13203413.png)
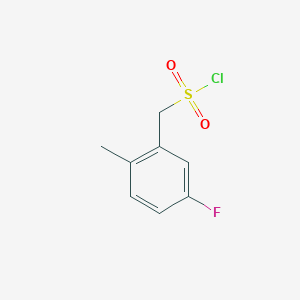
![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)

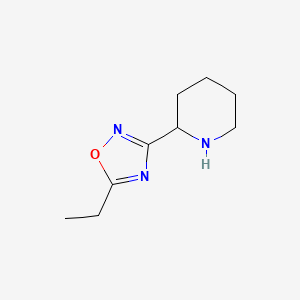
![{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13203452.png)
![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)

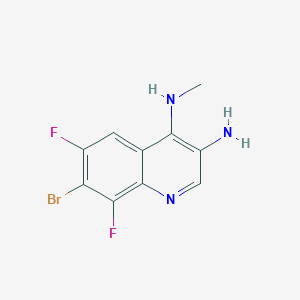
![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
